molecular formula C14H19BClNO3 B2613986 Acetamide, 2-chloro-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- CAS No. 1300115-16-5

Acetamide, 2-chloro-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Cat. No. B2613986
CAS RN: 1300115-16-5
M. Wt: 295.57
InChI Key: YDDAYVDRICSOLS-UHFFFAOYSA-N
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Description

“Acetamide, 2-chloro-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like NMR, IR spectroscopy, and X-ray crystallography. Unfortunately, the specific molecular structure analysis for this compound is not available in the searched resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. For “Acetamide, 2-chloro-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-”, these details are not available in the searched resources .

Scientific Research Applications

Antimicrobial Activity

This compound has been studied for its potential antimicrobial activity. In one study, derivatives of 2-chloroacetamide were synthesized and evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .

Anticancer Activity

The compound has shown promise in the field of cancer research. It has been evaluated for its anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay . Another study reported that certain 2-chloro N-aryl substitutedacetamide derivatives showed cytotoxicity on PANC-1, HepG2 and MCF7 cell lines .

Drug Designing

Molecular docking studies have been carried out to study the binding mode of active compounds with receptor using Schrodinger v11.5. The results demonstrated that certain compounds displayed good docking score within binding pocket of the selected PDB ID and have the potential to be used as lead compounds for rational drug designing .

Synthesis of Amide Podands

2-Chloro- N -phenylacetamide may be used in the preparation of N, N ′- (ethane-1,2-diyl)bis (2- (2-oxo-2- (phenylamino)ethoxy)benzamide), an amide podand .

Preparation of Schiff Base Ligands

This compound may also be used to prepare phenylacetamide-based Schiff base ligands by reacting with corresponding hydrazones .

Antibacterial Activities

The compounds were tested for antibacterial activities against two Gram-positive bacteria, Bacillus subtilis (RKMUz – 5) and Staphylococcus aureus (ATCC 25923), two Gram- negative bacteria, Pseudomonas aeruginosa (ATCC 27879), Escherichia coli (RKMUz - 221), and one pathogenic fungi Candida albicans (RKMUz - 247) and one strain of the yeast Pichia anomala (RKMUzb) .

Safety And Hazards

The safety and hazards associated with a chemical compound depend on its physical and chemical properties. Unfortunately, specific safety and hazard information for this compound is not available in the searched resources .

properties

IUPAC Name

2-chloro-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BClNO3/c1-13(2)14(3,4)20-15(19-13)10-7-5-6-8-11(10)17-12(18)9-16/h5-8H,9H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDAYVDRICSOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, 2-chloro-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

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